molecular formula C13H9BrCl2O B7858386 4-Bromobenzyl-(3,5-dichlorophenyl)ether

4-Bromobenzyl-(3,5-dichlorophenyl)ether

Cat. No.: B7858386
M. Wt: 332.0 g/mol
InChI Key: QSBRDEVELCSULP-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(3,5-dichlorophenyl)ether is an organic compound with the molecular formula C13H9BrCl2O It is characterized by the presence of a bromobenzyl group and a dichlorophenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3,5-dichlorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3,5-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+3,5-DichlorophenolK2CO3,DMF,RefluxThis compound\text{4-Bromobenzyl chloride} + \text{3,5-Dichlorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Bromobenzyl chloride+3,5-DichlorophenolK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3,5-dichlorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethers, while oxidation can produce phenolic derivatives.

Scientific Research Applications

4-Bromobenzyl-(3,5-dichlorophenyl)ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromobenzyl-(3,5-dichlorophenyl)ether exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl-(2,4-dichlorophenyl)ether
  • 4-Bromobenzyl-(3,5-difluorophenyl)ether
  • 4-Bromobenzyl-(3,5-dimethylphenyl)ether

Uniqueness

4-Bromobenzyl-(3,5-dichlorophenyl)ether is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBRDEVELCSULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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